N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring . The sulfonamide group is usually introduced via sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Cyclization Reactions: The pyrazole ring can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sulfonyl Chlorides: Used for introducing the sulfonamide group.
Hydrazine Derivatives: Used in the initial cyclization step to form the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives, including their effects on various enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity . The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
3,5-Dimethylpyrazole: Another pyrazole derivative with methyl groups at different positions.
4-Iodopyrazole: A pyrazole derivative with an iodine atom instead of bromine.
Uniqueness
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of bromine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N,3-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN5O2S/c1-10(2)7-20-9-14(11(3)17-20)23(21,22)18(4)8-13-12(15)6-16-19(13)5/h6,9-10H,7-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTXYFJXORSKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(C)CC2=C(C=NN2C)Br)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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